

Physical and chemical properties of Dihydrobaicalein

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Compound of Interest

Compound Name: Dihydrobaicalein

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An In-Depth Technical Guide to the Physical and Chemical Properties of **Dihydrobaicalein**

Introduction

Dihydrobaicalein is a flavonoid, specifically a flavanone, a class of polyphenolic compounds primarily derived from plants.[1][2] It is found in the roots of *Scutellaria baicalensis* (Chinese skullcap) and *Scutellaria scandens*, herbs with a long history in traditional medicine.[1][2] As a natural product, **Dihydrobaicalein** has garnered interest for its biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[2] Notably, it has been identified as an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, making it a compound of interest in drug development.[3][4]

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dihydrobaicalein**, details relevant experimental protocols, and illustrates its mechanism of action on key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME). While extensive data for **Dihydrobaicalein** is limited, the available information is summarized below. For comparative purposes, data for the closely related and more extensively studied flavonoid, Baicalein, is also included where **Dihydrobaicalein** data is unavailable.

Data Presentation: Physicochemical Properties

Property	Dihydrobaicalein	Baicalein (for comparison)
IUPAC Name	5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one[1]	5,6,7-trihydroxy-2-phenyl-4H-chromen-4-one
Synonyms	5,6,7-trihydroxyflavanone[1]	5,6,7-trihydroxyflavone
Molecular Formula	C ₁₅ H ₁₂ O ₅ [1][2]	C ₁₅ H ₁₀ O ₅ [5]
Molecular Weight	272.25 g/mol [1][2]	270.24 g/mol [5]
CAS Number	35683-17-1[1][2]	491-67-8[6]
Appearance	Solid (Predicted: Yellow)[4]	Yellow crystalline solid[6]
Melting Point	Not available	256-271 °C[7]
Boiling Point	Not available	373.35°C (Rough Estimate)[7]
pKa	Not available	6.31 ± 0.40 (Predicted)[7]
Solubility	DMSO: 10 mg/mL (36.7 mM) [4]	DMSO: ~28 mg/mL[6][8]DMF: ~52 mg/mL[6][8]Ethanol: ~1.3 mg/mL[6][8]Water: Almost insoluble[5]PBS (pH 7.2): ~0.09 mg/ml[8]
Storage & Stability	Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[4]	Powder: ≥4 years at -20°C[8]Stability is pH and temperature-dependent; degradation occurs at higher pH and temperatures.[9][10][11]

Biological Activity and Signaling Pathways

Dihydrobaicalein exhibits significant biological effects, primarily through its anti-inflammatory, antioxidant, and cell cycle inhibitory activities.[2]

2.1 Inhibition of Polo-like Kinase 1 (PLK1)

A primary mechanism of action for **Dihydrobaicalein** is the inhibition of Polo-like kinase 1 (PLK1), with a reported IC_{50} value of $6.3 \mu M$.^{[3][4]} PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of PLK1 is common in many human cancers, making it an attractive target for anti-cancer therapies. By inhibiting PLK1, **Dihydrobaicalein** can disrupt cell division, leading to cell cycle arrest and potentially apoptosis in cancer cells. **Dihydrobaicalein** has also been shown to inhibit VRK2 and PLK2.^{[3][4]}

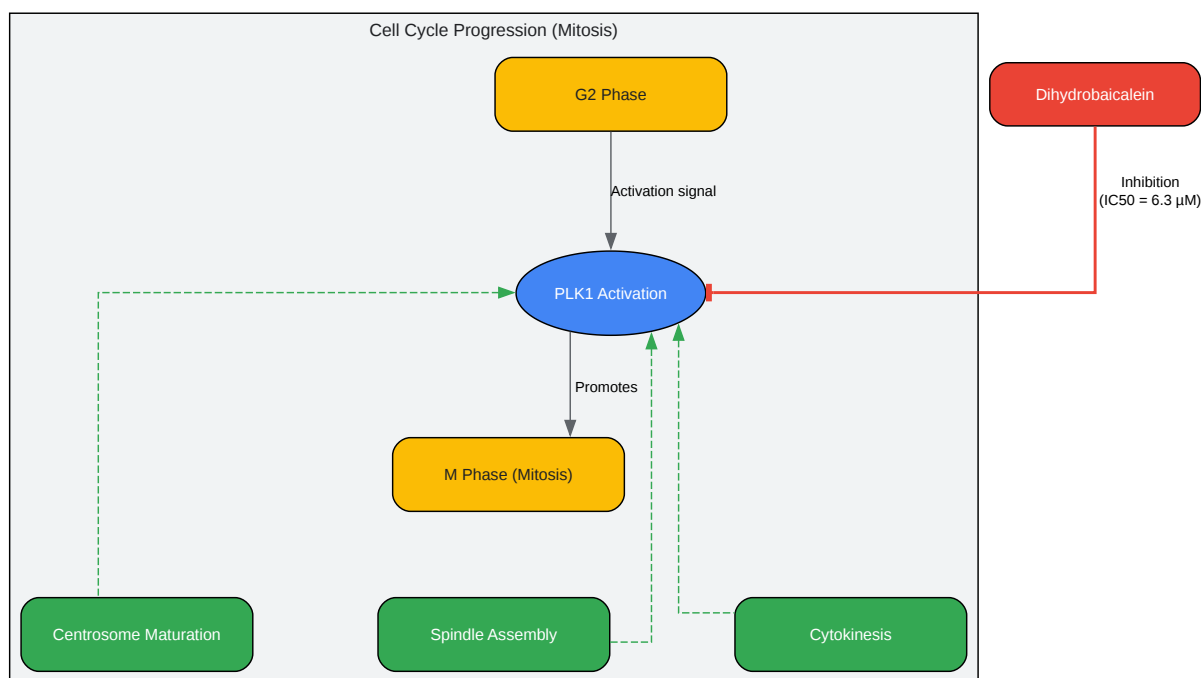


Figure 1: Inhibition of PLK1 by Dihydrobaicalein

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Caption: **Dihydrobaicalein** inhibits PLK1, disrupting mitotic progression.

2.2 Antioxidant and Anti-inflammatory Mechanisms

Like many flavonoids, **Dihydrobaicalein** possesses antioxidant and anti-inflammatory properties.[2] These effects are achieved by scavenging free radicals and modulating signaling pathways involved in inflammation, such as inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[2] The closely related compound, baicalein, is known to exert anti-inflammatory effects by modulating pathways including NF-κB, TLRs, and the NLRP3 inflammasome.[12][13] It also scavenges reactive oxygen species (ROS), a key component of its antioxidant activity.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of **Dihydrobaicalein**.

3.1 High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is a representative method for the quantification of flavonoids and can be adapted for **Dihydrobaicalein**. It is based on established methods for baicalein and baicalin.[15][16][17][18][19]

- Objective: To determine the concentration of **Dihydrobaicalein** in a sample.
- Instrumentation:
 - HPLC system with a UV-Vis or PDA detector.
 - Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Reagents:
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).

- Phosphoric acid or formic acid.
- Ultrapure water.
- **Dihydrobaicalein** standard.
- Chromatographic Conditions:
 - Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be a ratio of 47:53 (v/v) methanol to 0.2% phosphoric acid.[\[16\]](#)[\[18\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25-40°C.[\[17\]](#)[\[18\]](#)
 - Detection Wavelength: Based on the UV-Vis spectrum of **Dihydrobaicalein**. For the related compound baicalein, detection is often set around 277 nm or 324 nm.[\[6\]](#) A full scan should be performed to determine the optimal wavelength for **Dihydrobaicalein**.
 - Injection Volume: 10-20 µL.
- Procedure:
 - Standard Preparation: Prepare a stock solution of **Dihydrobaicalein** in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
 - Sample Preparation: Dissolve the sample containing **Dihydrobaicalein** in the mobile phase or a compatible solvent. For biological samples (e.g., plasma), a solid-phase extraction (SPE) or protein precipitation step is required to remove interfering substances.[\[15\]](#)
 - Analysis: Inject the prepared standards and samples into the HPLC system.
 - Quantification: Plot the peak area of the standards against their known concentrations to create a calibration curve. Determine the concentration of **Dihydrobaicalein** in the samples by interpolating their peak areas from this curve.

3.2 DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of a compound to act as a free radical scavenger. It is a common and standardized method used for evaluating the antioxidant potential of flavonoids like baicalin.[\[20\]](#)[\[21\]](#)

- Objective: To quantify the free radical scavenging capacity of **Dihydrobaicalein**.
- Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.
- Reagents:
 - DPPH (2,2-diphenyl-1-picrylhydrazyl).
 - Methanol or Ethanol.
 - **Dihydrobaicalein**.
 - Positive control (e.g., Ascorbic Acid or Trolox).
- Procedure:
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
 - Prepare a stock solution of **Dihydrobaicalein** in methanol at various concentrations (e.g., 1 to 100 µg/mL).
 - In a test tube or 96-well plate, add 1.0 mL of the **Dihydrobaicalein** solution (or positive control/blank).
 - Add 2.0 mL of the DPPH solution to each tube/well and mix thoroughly.
 - Incubate the mixture in the dark at room temperature for 30 minutes.[\[21\]](#)

- Measure the absorbance of the solution at 517 nm using a spectrophotometer. A methanol blank is used to zero the instrument.
- The control sample contains only the solvent and the DPPH solution.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - Abs_control is the absorbance of the DPPH solution without the sample.
 - Abs_sample is the absorbance of the DPPH solution with the **Dihydrobaicalein** sample. The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

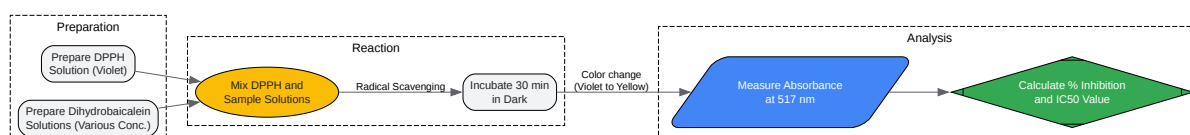


Figure 2: Workflow for DPPH Antioxidant Assay

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Caption: A typical workflow for the DPPH radical scavenging assay.

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